(1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride
Description
(1R,3R)-3-(3-Methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride is a cyclobutane-derived compound featuring a 3-methoxyphenyl group at the C3 position and an N-methylamine group at the C1 position, with both substituents in the (R,R)-configuration. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-13-11-6-10(7-11)9-4-3-5-12(8-9)14-2;/h3-5,8,10-11,13H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQQQIBXTLUYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)C2=CC(=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909287-09-7 | |
| Record name | (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
N-Methylation: The amine group can be methylated using methyl iodide or dimethyl sulfate under basic conditions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the cycloaddition and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride and an appropriate nucleophile in a polar aprotic solvent.
Major Products
Oxidation: Formation of a hydroxyl-substituted cyclobutanamine.
Reduction: Formation of the corresponding primary amine.
Substitution: Formation of various substituted cyclobutanamines depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (1R,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride is with a molecular weight of approximately 227.73 g/mol. Its structure features a cyclobutane ring substituted with a methoxyphenyl group and a methylamine moiety, which contributes to its biological activity and interaction with various receptors.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Key Findings:
- Neuropharmacological Studies: Research indicates that this compound may exhibit antidepressant-like effects in animal models, potentially by modulating serotonin levels in the brain.
- Analgesic Properties: Preliminary studies suggest analgesic effects, making it a candidate for further exploration in pain management therapies.
Anticancer Research
Research has indicated that compounds with similar structures can exhibit anticancer properties. The potential application of this compound in cancer therapy is under investigation.
Case Studies:
- In Vitro Studies: Laboratory studies have shown that the compound can induce apoptosis in certain cancer cell lines, suggesting a mechanism for its anticancer activity.
- Synergistic Effects: When combined with other chemotherapeutic agents, it may enhance the efficacy of treatment regimens.
Pharmacological Investigations
Pharmacological studies are crucial for understanding the safety and efficacy of new compounds.
Research Insights:
- Toxicology Assessments: Initial toxicological evaluations indicate a favorable safety profile at therapeutic doses.
- Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to determine the pharmacokinetic properties of the compound.
Mechanism of Action
The mechanism of action of (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cyclohexane-Based Analogs: Tramadol Derivatives
Tramadol hydrochloride (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride () shares the 3-methoxyphenyl group but differs in its cyclohexanol backbone and dimethylaminomethyl side chain. Key distinctions:
- Substituent Effects: Tramadol’s hydroxyl and dimethylaminomethyl groups contribute to dual opioid and monoaminergic activity, whereas the target compound’s N-methylamine may favor selective receptor interactions (e.g., σ or adrenergic receptors) .
Cyclobutane and Cyclopentane Derivatives
- The methoxy group at C3 may enhance lipophilicity compared to the target compound’s polar 3-methoxyphenyl.
- (1R,3r)-3-(tert-Butoxy)cyclobutan-1-amine Hydrochloride () : The tert-butoxy group increases steric bulk, likely reducing metabolic oxidation but improving stability. In contrast, the target compound’s 3-methoxyphenyl group offers aromaticity for receptor binding .
Stereochemical Variations
The (1R,3R) configuration of the target compound contrasts with (1R,3S)-3-Methoxycyclohexan-1-amine hydrochloride (), where stereochemistry impacts receptor affinity. For example, tramadol’s (±)-cis isomer is pharmacologically active, while trans isomers are inactive, highlighting the critical role of stereochemistry in drug design .
Data Table: Comparative Analysis of Structural and Hypothetical Properties
Biological Activity
(1R,3R)-3-(3-Methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclobutane ring with a methoxyphenyl group and a methylamine moiety. Its structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H18ClN
- Molecular Weight : 227.73 g/mol
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a selective modulator of serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often attributed to enhanced serotonergic transmission.
- Anxiolytic Properties : The compound may also possess anxiolytic properties, potentially through modulation of GABAergic systems, which are known to play a significant role in anxiety regulation.
- Neuroprotective Effects : Some studies have suggested that cyclobutane derivatives may offer neuroprotective benefits, potentially reducing oxidative stress and inflammation in neuronal cells.
Study 1: Antidepressant Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of various cyclobutane derivatives, including this compound. The results showed significant reductions in immobility time in the forced swim test, indicating potential antidepressant activity .
Study 2: Anxiolytic Activity
A separate investigation assessed the anxiolytic properties of this compound using the elevated plus maze model. Results indicated that treatment with this compound resulted in increased time spent in open arms, suggesting reduced anxiety levels .
Comparative Analysis with Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
